Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819547
InChI: InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19 g/mol

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate

CAS No.:

Cat. No.: VC13819547

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate -

Specification

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
IUPAC Name tert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
Standard InChI InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9-6-10(15)4-5-11(9)12(17)8-16/h4-6H,7-8H2,1-3H3
Standard InChI Key KLQGZAIORNIWPM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially saturated isoquinoline core fused with a six-membered ring. The Boc group at the 2-position provides steric protection for the amine functionality, while the bromine atom at the 7-position introduces electrophilic reactivity. The ketone at the 4-position contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆BrNO₃
Molecular Weight326.19 g/mol
CAS Number2385456-89-1
IUPAC Nametert-butyl 7-bromo-4-oxo-1,3-dihydroisoquinoline-2-carboxylate
SMILESCC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(=O)C1

Spectroscopic Characterization

Infrared (IR) spectroscopy of related Boc-protected isoquinolines reveals characteristic absorption bands:

  • C=O Stretch: 1680–1720 cm⁻¹ (ester and ketone groups) .

  • N-H Stretch: 3300–3500 cm⁻¹ (secondary amine, absent due to Boc protection) .
    Nuclear Magnetic Resonance (NMR) data for analogous compounds indicate:

  • ¹H NMR: δ 1.50 ppm (tert-butyl), δ 3.65–4.58 ppm (methylene protons adjacent to nitrogen), δ 7.10–7.19 ppm (aromatic protons) .

  • ¹³C NMR: δ 28–30 ppm (tert-butyl carbons), δ 155–160 ppm (carbonyl carbons) .

Synthesis and Reactivity

Reactivity Profile

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the ketone participates in nucleophilic additions or reductions. The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization .

Table 2: Common Reactions and Applications

Reaction TypeReagents/ConditionsApplication Example
Boc DeprotectionHCl/dioxane, 0°C to RTAmine intermediate synthesis
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl formation
Ketone ReductionNaBH₄, MeOHAlcohol derivative synthesis

Applications in Pharmaceutical Chemistry

Drug Intermediate

The compound’s structure aligns with scaffolds found in kinase inhibitors and antipsychotics. For example, tetrahydroisoquinoline derivatives are prevalent in:

  • Anticancer Agents: Targeting topoisomerase or tubulin polymerization .

  • Central Nervous System (CNS) Drugs: Modulating dopamine or serotonin receptors .

Case Study: Analogous Compounds

The closely related tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 171049-41-5) demonstrates anti-inflammatory activity in preclinical models, suggesting potential for brominated variants in similar applications .

SupplierLocationPurity Grade
Suzhou ARTK Medchem Co., Ltd.China>98%
Birdo (Shanghai) Medical TechnologyChina>97%
PharmaBlock Sciences (Nanjing)China>99%

Pricing ranges from $50–$200 per gram, depending on quantity and purity .

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